molecular formula C15H28N2O4 B12373879 (R)-Tco4-peg2-NH2

(R)-Tco4-peg2-NH2

Cat. No.: B12373879
M. Wt: 300.39 g/mol
InChI Key: XCPPYCGUCZZMQS-YUKKFKLSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-Tco4-peg2-NH2 is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is part of a class of molecules that are often used in bioconjugation and drug delivery systems. The presence of the polyethylene glycol (PEG) chain in its structure enhances its solubility and biocompatibility, making it a valuable tool in biomedical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Tco4-peg2-NH2 typically involves multiple steps, starting with the preparation of the core structure, followed by the attachment of the PEG chain and the amine group. Common synthetic routes include:

    Step 1 Preparation of the Core Structure: - This involves the synthesis of the ®-Tco4 core through a series of organic reactions, such as cycloaddition and reduction.

    Step 2 PEGylation: - The PEG chain is attached to the core structure using coupling reactions, often involving reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

    Step 3 Introduction of the Amine Group:

Industrial Production Methods

In an industrial setting, the production of ®-Tco4-peg2-NH2 is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of automated synthesis equipment and rigorous quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

®-Tco4-peg2-NH2 undergoes various chemical reactions, including:

    Oxidation: - The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: - Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: - Nucleophilic substitution reactions are common, where the amine group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

®-Tco4-peg2-NH2 has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and bioconjugation reactions.

    Biology: Employed in the labeling and tracking of biomolecules in cellular studies.

    Medicine: Utilized in drug delivery systems to enhance the solubility and bioavailability of therapeutic agents.

    Industry: Applied in the development of advanced materials and nanotechnology.

Mechanism of Action

The mechanism of action of ®-Tco4-peg2-NH2 involves its interaction with specific molecular targets and pathways. The PEG chain enhances its solubility and allows it to interact with biological membranes more effectively. The amine group can form covalent bonds with target molecules, facilitating its use in bioconjugation and drug delivery.

Comparison with Similar Compounds

Similar Compounds

    ®-Tco4-peg2-OH: Similar structure but with a hydroxyl group instead of an amine group.

    ®-Tco4-peg2-COOH: Contains a carboxyl group instead of an amine group.

    ®-Tco4-peg2-SH: Features a thiol group in place of the amine group.

Uniqueness

®-Tco4-peg2-NH2 is unique due to its amine group, which allows for specific bioconjugation reactions that are not possible with the hydroxyl, carboxyl, or thiol analogs. This makes it particularly valuable in applications requiring covalent attachment to biomolecules.

Properties

Molecular Formula

C15H28N2O4

Molecular Weight

300.39 g/mol

IUPAC Name

[(1R,4E)-cyclooct-4-en-1-yl] N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]carbamate

InChI

InChI=1S/C15H28N2O4/c16-8-10-19-12-13-20-11-9-17-15(18)21-14-6-4-2-1-3-5-7-14/h1-2,14H,3-13,16H2,(H,17,18)/b2-1+/t14-/m0/s1

InChI Key

XCPPYCGUCZZMQS-YUKKFKLSSA-N

Isomeric SMILES

C1C/C=C/CC[C@@H](C1)OC(=O)NCCOCCOCCN

Canonical SMILES

C1CC=CCCC(C1)OC(=O)NCCOCCOCCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.